3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-amino-6-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-15-7-14-11-9(12(15)16)6-10(17-11)8-4-2-1-3-5-8/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYRDNGJGVZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the available research on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Formula: C15H13N3OS2
Molecular Weight: 315.413 g/mol
CAS Number: 667884-94-8
Biological Activity Overview
The biological activity of 3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been explored primarily in the context of its antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting cell growth and inducing apoptosis.
Antiproliferative Activity
Recent studies have demonstrated that thienopyrimidine derivatives exhibit strong antiproliferative activity against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The efficacy of these compounds is often quantified using the half-maximal inhibitory concentration (IC50) values.
These values indicate that modifications in the chemical structure can significantly enhance the antiproliferative properties of thieno[2,3-d]pyrimidines.
Structure-Activity Relationships (SAR)
The biological activity of thienopyrimidines, including 3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, is influenced by various substituents on the core structure. For instance, the presence of hydroxyl (-OH) groups has been associated with improved activity against certain cell lines, as seen in studies where compounds with multiple -OH groups exhibited lower IC50 values compared to their counterparts without these functional groups .
Case Studies
- Antitumor Efficacy : In a study evaluating a series of thienylpyrimidines, researchers found that specific derivatives demonstrated potent antitumor activity in xenograft mouse models. The compounds were effective in reducing tumor growth significantly compared to controls .
- Mechanistic Studies : Another investigation focused on the mechanism of action of thienylpyrimidines revealed that these compounds could inhibit key signaling pathways involved in cancer cell proliferation and survival. This inhibition was linked to their ability to modulate kinase activity, particularly targeting PI3K pathways .
Therapeutic Potential
The therapeutic implications of 3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one extend beyond oncology. The compound's ability to act as a selective inhibitor of various kinases positions it as a potential candidate for treating other diseases such as neurodegenerative disorders and immunological conditions .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that thienopyrimidine derivatives, including 3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, exhibit promising antimicrobial properties. A study focused on the synthesis of thienopyrimidine analogs showed that modifications to the phenyl group can enhance activity against Helicobacter pylori, a significant pathogen associated with gastric diseases. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring improved potency significantly, with some compounds achieving an IC50 of 0.16 μM against resistant strains .
Cancer Research
Thienopyrimidines have also been explored for their anticancer properties. The compound was evaluated in various cancer cell lines, showing effectiveness in inhibiting cell proliferation and inducing apoptosis. The mechanism involves modulation of key signaling pathways associated with cell survival and growth .
Pharmacological Applications
Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of various enzymes involved in disease processes. For instance, it has shown potential in inhibiting enzymes linked to inflammatory pathways and metabolic disorders. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity .
Drug Design and Development
Due to its unique thieno[2,3-d]pyrimidine scaffold, this compound serves as a valuable lead in drug design. Researchers are synthesizing analogs to optimize pharmacokinetic properties and enhance bioavailability. The ongoing studies focus on improving solubility and metabolic stability while maintaining efficacy .
Material Science
Development of Functional Materials
3-Amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is being explored for its potential use in creating functional materials, particularly in organic electronics. Its electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Fungicidal Activity: The addition of a 1,2,4-triazole group (compound 6h) significantly enhances antifungal potency compared to the parent 3-amino-6-phenyl derivative .
- Anticancer Potential: Hybridization with coumarin-pyrazolo scaffolds () or substitution with electron-withdrawing groups (e.g., iodine in ) improves cytotoxicity .
Physicochemical Properties
Preparation Methods
Formation of Thiourea Intermediates
Thienylthiourea derivatives serve as critical precursors for cyclization. For example, condensation of 2-amino-3-cyano-4,5-disubstituted thiophenes (1a–c ) with aryl isothiocyanates under microwave irradiation yields thioureas (2a–h ) in 64–73% yields. This method reduces reaction times from hours to seconds compared to conventional heating.
Base-Mediated Cyclization
Treatment of thioureas (2a–h ) with alcoholic potassium hydroxide induces cyclization to form 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones (3a–h ). For instance, refluxing 2a with KOH in ethanol produces 3a (53% yield), characterized by a melting point of 259–261°C and IR absorption at 1705 cm⁻¹ (C=O). Subsequent acidification of 3a yields 2-thioxo derivatives (4a–g ), which are alkylated to 2-alkylthio analogs (5a–c ).
Table 1: Cyclization Products and Yields
| Starting Material | Product | Yield (%) | m.p. (°C) | IR (C=O, cm⁻¹) |
|---|---|---|---|---|
| 2a | 3a | 53 | 259–261 | 1705 |
| 2d | 3d | 64 | 191–193 | 1656 |
Suzuki-Miyaura Coupling for Phenyl Group Introduction
Palladium-Catalyzed Cross-Coupling
The phenyl group at position 6 is introduced via Suzuki-Miyaura coupling. Ethyl 3-amino-6-chlorothieno[2,3-b]pyridine-2-carboxylate reacts with phenylboronic acid in the presence of PdCl₂(dppf), Cs₂CO₃, and CuCl₂ at 100°C to afford ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (25% yield). Although this example involves a pyridine core, analogous conditions apply to pyrimidinones.
Optimization of Coupling Conditions
Key parameters include:
- Catalyst Load : 10 mol% PdCl₂(dppf) ensures efficient coupling without side reactions.
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in polar solvents like DMF.
- Temperature : Reactions proceed optimally at 100°C for 12 hours.
Table 2: Suzuki Coupling Parameters
| Substrate | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 6-Chloro derivative | Phenyl | PdCl₂ | 25 |
Amination and Functional Group Transformations
Direct Aminolysis
Aminolysis of ethyl esters (6a–c ) with ammonia gas produces aminoamide derivatives (7a–c ). For example, 6a treated with NH₃ in methanol yields 7a (73% yield), confirmed by ¹H-NMR signals at δ 5.89 (s, 2H, NH₂).
Carboxamide Formation
Coupling 3-amino-6-chlorothieno[2,3-b]pyridine-2-carboxylic acid with 3-(trifluoromethyl)aniline using HATU and DIEA yields carboxamide derivatives (e.g., 45% yield). This method preserves the amino group while introducing aryl substituents.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for thiourea formation (e.g., 45 seconds vs. 15 hours). This technique improves yields by minimizing decomposition.
Analytical Characterization and Data
Spectral Analysis
- IR Spectroscopy : C=O stretches (1656–1705 cm⁻¹) and NH₂ bends (3413 cm⁻¹) confirm core structure formation.
- ¹H-NMR : Aromatic protons resonate at δ 7.3–8.6, while NH₂ groups appear as singlets near δ 5.8–6.3.
Table 3: Representative NMR Data
| Compound | δ (¹H-NMR) | δ (¹³C-NMR) |
|---|---|---|
| 4a | 7.88 (d, J = 8.4 Hz, 1H) | 164.6 (C=O) |
| 7a | 5.89 (s, 2H, NH₂) | 119.5 (C≡N) |
Chromatographic Purification
Silica gel column chromatography with ethyl acetate/hexane (3:7) effectively isolates target compounds, as demonstrated for 3a and 4a .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or aldehydes. For example, analogous thieno[2,3-d]pyrimidinones are synthesized via:
- Step 1: Formation of the thieno-pyrimidine core using thioglycolic acid and malononitrile under reflux conditions .
- Step 2: Introduction of the 3-amino group via nucleophilic substitution with ammonia or amines .
- Step 3: Functionalization at the 6-position using Suzuki-Miyaura coupling for aryl group incorporation (e.g., phenyl) .
Optimization strategies: Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields (typically 60–90%) .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of 3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one?
Key techniques include:
- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., phenyl at C6, amino at C3) and absence of byproducts .
- IR spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch of amine) .
- Melting point analysis: Consistency with literature values (e.g., 250–256°C for halogenated analogs) .
- HPLC-MS: To assess purity (>95%) and molecular ion confirmation .
Advanced Research Questions
Q. How do structural modifications at the 3-amino and 6-phenyl positions influence the compound’s inhibitory activity against dihydrofolate reductase (DHFR)?
-
3-Amino group: Essential for hydrogen bonding with DHFR’s active site (e.g., Asp27 in E. coli DHFR). Methylation or acetylation reduces activity by 10–50% .
-
6-Phenyl substitution: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding affinity (IC₅₀: 0.8–2.1 µM) compared to electron-donating groups (IC₅₀: 5–10 µM) .
-
SAR Table:
Substituent (C6) IC₅₀ (µM) Binding Energy (kcal/mol) Phenyl 3.2 -8.5 4-Cl-Phenyl 0.9 -10.2 4-OCH₃-Phenyl 7.8 -7.1 Data derived from enzymatic assays and docking studies .
Q. What computational approaches are used to predict the interaction of this compound with kinase targets like VEGFR-2?
- Molecular docking (AutoDock Vina): Docking into VEGFR-2’s ATP-binding pocket (PDB: 4ASD) reveals hydrogen bonds between the 3-amino group and Cys919, and π-π stacking of the phenyl group with Phe1047 .
- MD simulations (GROMACS): 100-ns trajectories assess stability of the ligand-protein complex. RMSD < 2 Å indicates robust binding .
- Free energy calculations (MM-PBSA): Predicts ΔGbinding = -12.3 kcal/mol, consistent with experimental IC₅₀ values .
Q. How can contradictory results in enzymatic inhibition assays across studies be systematically resolved?
- Variable factors to control:
- Validation steps:
- Replicate assays with internal controls (e.g., methotrexate for DHFR).
- Cross-validate using orthogonal methods (e.g., SPR for binding kinetics) .
Q. What pharmacokinetic parameters are critical for evaluating this compound’s drug-likeness, and how are they assessed?
- In vitro assays:
- Microsomal stability: Incubation with liver microsomes (e.g., human CYP3A4) to measure t₁/₂ .
- Plasma protein binding: Equilibrium dialysis (e.g., >90% binding reduces free concentration) .
- In vivo models:
Q. How does the compound’s reactivity under physiological conditions (e.g., pH, temperature) impact its stability in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
